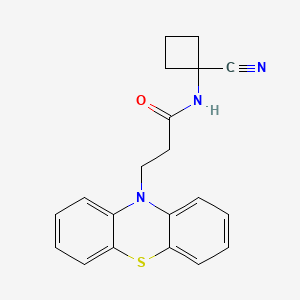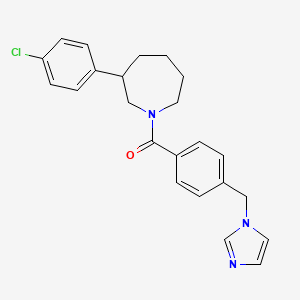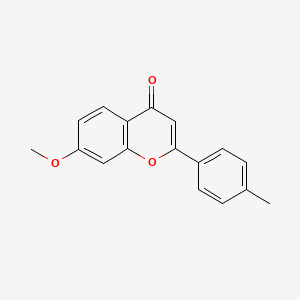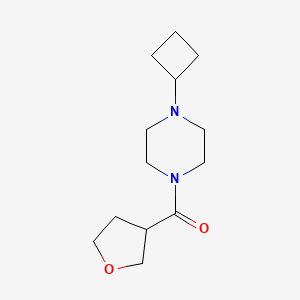
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide, also known as PHP-501, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PHP-501 is a small molecule that has been shown to have promising effects on various biological processes, making it a valuable tool for research in the fields of biochemistry, pharmacology, and physiology.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In addition, N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has been shown to protect neurons from oxidative stress and apoptosis. In vivo studies have shown that N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide can reduce inflammation and improve cognitive function in animal models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has several advantages as a tool for scientific research. It is a small molecule that can easily cross cell membranes, making it a potential candidate for drug development. In addition, N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has been shown to have low toxicity, making it a safe tool for in vitro and in vivo experiments. However, there are also limitations to the use of N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide in scientific research. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. In addition, N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide may have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Further studies are needed to explore its potential as an anticancer agent.
Synthesemethoden
The synthesis of N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide involves a multi-step process that begins with the reaction of 1-cyanocyclobutane with 4-bromoaniline to form N-(4-bromo-phenyl)-1-cyanocyclobutylamine. This intermediate is then reacted with 10H-phenothiazine-10-carboxylic acid to form N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide. The synthesis of N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has been optimized to produce high yields and purity, making it a reliable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has been shown to have a wide range of potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. In addition, N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-3-phenothiazin-10-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c21-14-20(11-5-12-20)22-19(24)10-13-23-15-6-1-3-8-17(15)25-18-9-4-2-7-16(18)23/h1-4,6-9H,5,10-13H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKLYHJLZOMYTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-(10H-phenothiazin-10-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/no-structure.png)
![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2394824.png)

![1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2394828.png)

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2394831.png)
![6-ethyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394832.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2394833.png)


![tert-butyl N-({6-azabicyclo[3.2.1]octan-5-yl}methyl)carbamate](/img/structure/B2394838.png)
